![molecular formula C16H16N4 B2621202 1-[4-(tert-butyl)benzyl]-1H-imidazole-4,5-dicarbonitrile CAS No. 439108-70-0](/img/structure/B2621202.png)

1-[4-(tert-butyl)benzyl]-1H-imidazole-4,5-dicarbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

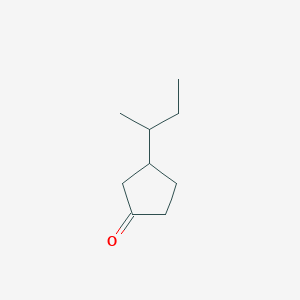

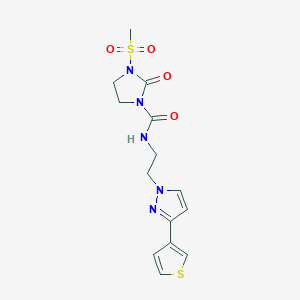

The compound “1-[4-(tert-butyl)benzyl]-1H-imidazole-4,5-dicarbonitrile” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also has a benzyl group and a tert-butyl group attached to it.

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the imidazole ring and the attached groups. The imidazole ring is a planar five-membered ring, which includes two nitrogen atoms .Chemical Reactions Analysis

Imidazole compounds are known to participate in a variety of chemical reactions. They can act as both nucleophiles and electrophiles, and they can undergo reactions such as alkylation, acylation, and oxidation .Wissenschaftliche Forschungsanwendungen

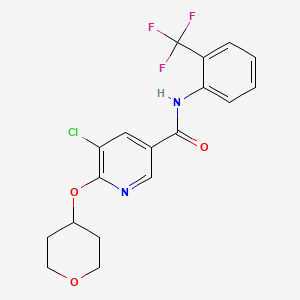

- Researchers have explored the use of this compound as a catalyst in the electrochemical synthesis of trifluoroacetamide. Under mild conditions and in air, the B12 complex (containing the compound) facilitates the one-pot synthesis of trifluoroacetamide from 1,1,1-trichlorotrifluoroethane (CFC-113a). This user-friendly strategy demonstrates generality across a broad range of trifluoroacetamides .

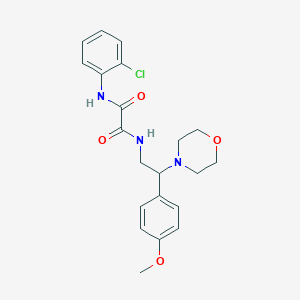

- Investigations into the electrochemical properties of a β-octaethylporphycene iridium complex (containing the compound) revealed its catalytic reactivity for hydrogen evolution. The ligand-centered reduction process of iridium porphycene suggests potential applicability in multi-step, multi-electron reactions .

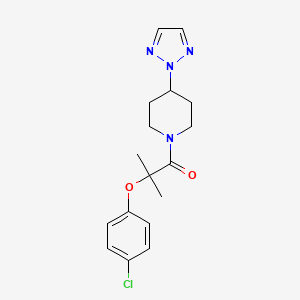

- A novel macrocyclic Triazole-Appended Dipyrromethene (TAD) containing the compound has been synthesized. Unlike the open TAD ligand, the macrocyclic structure prevents dimerization in the presence of Zn(OAc)2. This compound shows promise as a catalyst for carbonation reactions .

- Practical methods involving bromide indene as an intermediate have been explored for preparing aryl-substituted indene. The compound effectively inhibits the formation of indene double bond isomers in this system .

Electrochemical Catalysis: Trifluoroacetamide Synthesis

Redox Behavior and Electrocatalysis

Carbonation Reactions: Zinc Triazole-Appended Dipyrromethene

Aryl Substituted Indene Synthesis

Dopant-Polymer Bond Formation

These diverse applications highlight the versatility and potential of “1-[(4-tert-butylphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile” in various scientific contexts. Researchers continue to explore its properties and applications, making it an intriguing compound for further investigation . If you need more information or have additional questions, feel free to ask! 😊

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[(4-tert-butylphenyl)methyl]imidazole-4,5-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4/c1-16(2,3)13-6-4-12(5-7-13)10-20-11-19-14(8-17)15(20)9-18/h4-7,11H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSVLJIRBIVUBRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN2C=NC(=C2C#N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(tert-butyl)benzyl]-1H-imidazole-4,5-dicarbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Amino-2-[4-chloro-3-(trifluoromethyl)phenyl]acetic acid;hydrochloride](/img/structure/B2621123.png)

![2-[4-(8-Methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetonitrile](/img/structure/B2621124.png)

![4-[4-(5-Chloroquinolin-8-yl)oxybutoxy]benzaldehyde](/img/structure/B2621126.png)

![1'-Isopropyl-6'-oxo-1',5',6',7'-tetrahydrospiro[cyclopentane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile](/img/structure/B2621132.png)

![2-bromo-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2621135.png)

![2-[(4-Methylphenyl)sulfanyl]quinoxaline](/img/structure/B2621140.png)